REACTION_CXSMILES
|
[BH3:1].[N:2]1C=CC=CC=1.B.[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH2:10][CH3:11].[CH3:18][C:19]1[CH:20]=N[CH:22]=[CH:23][CH:24]=1.C(C1C=NC=CC=1)C.C(C1C=CN=CC=1)C.[C:41](O)(=O)[CH3:42]>N1C=CC=CC=1>[BH3:1].[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH3:9].[BH3:1].[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH3:10].[BH3:1].[N:13]1[C:12]([CH3:17])=[CH:9][CH:10]=[CH:11][C:41]=1[CH3:42].[BH3:1].[N:2]1[C:23]([CH3:22])=[CH:24][C:19]([CH3:18])=[CH:20][C:41]=1[CH3:42] |f:0.1,9.10,11.12,13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
amine borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
must be kept at temperatures less than 54° C.
|
Type
|
CUSTOM
|
Details
|
via hydroboration/polymerization processes
|
Type
|
WAIT
|
Details
|
Its shelf-life at ambient temperature is only 6 months
|
Type
|
DISTILLATION
|
Details
|
upon distillation (Mooney E. F. et al., J. Inorg. Nucl. Chem 1968, 30, p. 1439)
|
Name
|
|
Type
|
product
|
Smiles
|
B.N1=C(C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
B.C(C)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
B.N1=C(C=C(C=C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |